N-[4-({4-[4-(prop-2-yn-1-yloxy)phenyl]phthalazin-1-yl}amino)phenyl]acetamide
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Overview
Description
N-[4-({4-[4-(prop-2-yn-1-yloxy)phenyl]phthalazin-1-yl}amino)phenyl]acetamide is a complex organic compound with a unique structure that includes a phthalazine ring, a phenyl group, and a prop-2-yn-1-yloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[4-(prop-2-yn-1-yloxy)phenyl]phthalazin-1-yl}amino)phenyl]acetamide typically involves multiple steps, including the formation of the phthalazine ring, the attachment of the phenyl group, and the incorporation of the prop-2-yn-1-yloxy moiety. Common synthetic routes may involve the use of reagents such as phthalic anhydride, hydrazine, and various phenyl derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-({4-[4-(prop-2-yn-1-yloxy)phenyl]phthalazin-1-yl}amino)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[4-({4-[4-(prop-2-yn-1-yloxy)phenyl]phthalazin-1-yl}amino)phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-({4-[4-(prop-2-yn-1-yloxy)phenyl]phthalazin-1-yl}amino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(4-chlorophenyl)-N-{2-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethyl}-2-(prop-2-yn-1-yloxy)acetamide
- 4-(prop-2-yn-1-yloxy)benzonitrile
- N-(4-(prop-2-yn-1-yloxy)phenyl)acetamide
Uniqueness
N-[4-({4-[4-(prop-2-yn-1-yloxy)phenyl]phthalazin-1-yl}amino)phenyl]acetamide is unique due to its specific structural features, such as the phthalazine ring and the prop-2-yn-1-yloxy moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C25H20N4O2 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[4-[[4-(4-prop-2-ynoxyphenyl)phthalazin-1-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C25H20N4O2/c1-3-16-31-21-14-8-18(9-15-21)24-22-6-4-5-7-23(22)25(29-28-24)27-20-12-10-19(11-13-20)26-17(2)30/h1,4-15H,16H2,2H3,(H,26,30)(H,27,29) |
InChI Key |
ZJQHUGBCROKPAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)OCC#C |
Origin of Product |
United States |
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